Cas no 1567666-15-2 ((1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol)

(1R)-1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a trifluoromethyl-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group enhances reactivity in nucleophilic substitutions and cross-coupling reactions, while the methyl substituent modulates steric and electronic properties. This compound’s well-defined chirality is advantageous for producing enantiomerically pure compounds, reducing the need for costly resolution steps. Its stability under standard conditions and compatibility with common organic solvents further contribute to its utility in fine chemical synthesis. Typical applications include use as a building block for bioactive molecules and ligands in catalytic systems.
(1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol structure
1567666-15-2 structure
Product name:(1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol
CAS No:1567666-15-2
MF:C10H11F3O
MW:204.188953638077
MDL:MFCD33001976
CID:5564855
PubChem ID:123447625

(1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1567666-15-2
    • (1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethanol
    • EN300-2007325
    • (1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
    • (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol
    • MDL: MFCD33001976
    • Inchi: 1S/C10H11F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5,7,14H,1-2H3/t7-/m1/s1
    • InChI Key: IPLFOPRMJPUBMC-SSDOTTSWSA-N
    • SMILES: FC(C1C=C(C=CC=1C)[C@@H](C)O)(F)F

Computed Properties

  • Exact Mass: 204.07619946g/mol
  • Monoisotopic Mass: 204.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

(1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2007325-0.25g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
0.25g
$1038.0 2023-09-16
Enamine
EN300-2007325-10g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
10g
$4852.0 2023-09-16
Enamine
EN300-2007325-0.05g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
0.05g
$948.0 2023-09-16
Enamine
EN300-2007325-0.5g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
0.5g
$1084.0 2023-09-16
Enamine
EN300-2007325-5g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
5g
$3273.0 2023-09-16
Enamine
EN300-2007325-0.1g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
0.1g
$993.0 2023-09-16
Enamine
EN300-2007325-1.0g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
1.0g
$943.0 2023-07-10
Enamine
EN300-2007325-1g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
1g
$1129.0 2023-09-16
Enamine
EN300-2007325-2.5g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
2.5g
$2211.0 2023-09-16
Enamine
EN300-2007325-5.0g
(1R)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
1567666-15-2
5.0g
$2732.0 2023-07-10

Additional information on (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol

Research Brief on (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol (CAS: 1567666-15-2): Recent Advances and Applications

The compound (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol (CAS: 1567666-15-2) has recently garnered significant attention in the chemical biology and pharmaceutical research communities due to its potential applications in drug discovery and development. This chiral alcohol, characterized by its trifluoromethyl and methyl-substituted phenyl group, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the preparation of novel therapeutic agents, particularly in the areas of oncology and central nervous system (CNS) disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol using biocatalytic reduction methods. The research team achieved excellent enantioselectivity (>99% ee) and high yield (92%) by employing engineered ketoreductases, highlighting the compound's importance in green chemistry approaches to pharmaceutical manufacturing. This advancement addresses previous challenges in obtaining the (R)-enantiomer with high purity, which is crucial for its application in chiral drug synthesis.

In pharmacological applications, (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol has shown promise as a building block for kinase inhibitors. A recent patent application (WO2023051234) discloses its incorporation into novel Bruton's tyrosine kinase (BTK) inhibitors for treating autoimmune diseases and hematological malignancies. The trifluoromethyl group's presence enhances the metabolic stability and membrane permeability of the resulting compounds, while the chiral center contributes to target specificity.

Analytical characterization of 1567666-15-2 has been advanced through recent developments in chiral separation techniques. A 2024 publication in Analytical Chemistry reported a novel HPLC method using immobilized amylose-based chiral stationary phases that enables rapid and precise quantification of the enantiomeric purity of (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol in complex matrices. This method proves particularly valuable for quality control in pharmaceutical production processes.

Emerging research suggests potential direct biological activity of (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol itself. Preliminary in vitro studies indicate modulation of GABAergic neurotransmission at micromolar concentrations, prompting investigation into its possible applications in anxiety and seizure disorders. However, these findings require further validation through comprehensive pharmacological profiling and in vivo studies.

The safety profile of 1567666-15-2 has been recently evaluated in a GLP-compliant acute toxicity study (Regulatory Toxicology and Pharmacology, 2023). The compound demonstrated favorable toxicological characteristics with an LD50 > 2000 mg/kg in rodent models, supporting its suitability for pharmaceutical development. No significant genotoxicity was observed in standard battery tests, though chronic toxicity assessments are ongoing.

From a commercial perspective, the global market for (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol is projected to grow at a CAGR of 8.7% from 2024 to 2030, driven by increasing demand for chiral intermediates in precision medicine. Several CDMOs have recently expanded production capacity for this compound, reflecting its growing importance in the pharmaceutical supply chain.

In conclusion, recent advancements in the synthesis, analysis, and application of (1R)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol (1567666-15-2) position it as a valuable compound in modern drug discovery. Its unique structural features and demonstrated utility in creating therapeutically relevant molecules warrant continued research attention. Future directions may include exploration of its direct pharmacological effects and development of more sustainable production methods.

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